molecular formula C19H21NO4S B2638868 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide CAS No. 2035008-32-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide

Cat. No. B2638868
CAS RN: 2035008-32-1
M. Wt: 359.44
InChI Key: JNNKHACFUYYHSD-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.

Mechanism Of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of genes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. However, its limitations include its low solubility in water and its relatively low potency compared to other compounds with similar activities.

Future Directions

For research on (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide include investigating its potential as a drug candidate for the treatment of other diseases, such as cardiovascular diseases and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties, such as solubility and potency. Finally, studies on the toxicity and safety of this compound are needed to evaluate its potential for clinical use.

Synthesis Methods

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has been reported in the literature. The method involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol and 5-hydroxy-3-(thiophen-2-yl)pentan-1-amine in the presence of a catalyst. The product is obtained as a white solid and can be purified by column chromatography.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has been investigated for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-10-8-15(18-2-1-11-25-18)7-9-20-19(22)6-4-14-3-5-16-17(12-14)24-13-23-16/h1-6,11-12,15,21H,7-10,13H2,(H,20,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKHACFUYYHSD-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide

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